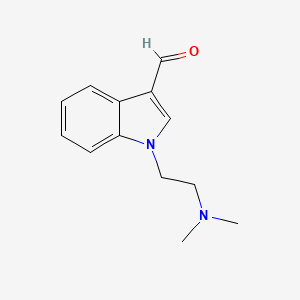

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde

Descripción

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a dimethylaminoethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-14(2)7-8-15-9-11(10-16)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMHZYQXLTUJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde typically proceeds via two main stages:

Stage 1: Formylation of Indole at the 3-Position

Selective introduction of the aldehyde group at the 3-position of the indole ring is commonly achieved using the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, or other formylation methods.Stage 2: N-Alkylation of the Indole Nitrogen

The introduction of the 2-dimethylaminoethyl side chain onto the indole nitrogen is generally accomplished by alkylation using appropriate haloalkylamines or via reductive amination routes.

Detailed Preparation Methods

Formylation of Indole to 1H-Indole-3-carbaldehyde

The key intermediate, 1H-indole-3-carbaldehyde, is synthesized by selective formylation of indole at the 3-position. The most widely used and efficient method is the Vilsmeier-Haack reaction , which involves the following:

-

- Phosphorus oxychloride (POCl3) is slowly added to anhydrous dimethylformamide (DMF) at low temperature (0–5 °C) to generate the Vilsmeier reagent.

- Indole is then added dropwise to this reagent mixture, followed by stirring at room temperature and refluxing for several hours (5–8 h).

- After completion, the reaction is quenched with saturated sodium carbonate solution to neutralize and precipitate the aldehyde product.

Outcome:

This method yields 1H-indole-3-carbaldehyde with high regioselectivity and good purity after recrystallization.Supporting Data:

NMR characterization confirms the aldehyde proton at ~9.95 ppm and characteristic carbon signals at ~185 ppm (aldehyde carbon) in ^13C NMR, consistent with literature reports.

N-Alkylation to Introduce the 2-Dimethylaminoethyl Side Chain

Following formylation, the indole nitrogen is alkylated to install the 2-dimethylaminoethyl group. The typical approach includes:

-

- Use of 2-dimethylaminoethyl halides (e.g., 2-dimethylaminoethyl chloride or bromide) as alkylating agents.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is employed to deprotonate the indole nitrogen and facilitate nucleophilic substitution.

- Reaction temperatures vary from room temperature to reflux depending on the substrate and conditions.

Alternative Method:

Reductive amination of 1H-indole-3-carbaldehyde with dimethylaminoethylamine under reducing conditions (e.g., NaBH4 or LiAlH4) can also be used to introduce the side chain, although this is less common.Purification:

The crude product is typically purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.Supporting Example:

Similar N-alkylation of indole derivatives has been reported with successful isolation of N-(2-(1H-indol-3-yl)ethyl) derivatives.

Representative Synthetic Route Summary

Research Findings and Analytical Data

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3, DMF | 0–5 °C to reflux 5–8 h | High regioselectivity, scalable | Requires careful temperature control |

| Reimer-Tiemann formylation | Aqueous KOH, CHCl3 | Room temp to reflux | Simple reagents | Lower regioselectivity, side reactions |

| N-Alkylation with haloalkylamine | 2-dimethylaminoethyl chloride/bromide, base (K2CO3, NaH) | RT to reflux in DMF/THF | Direct introduction of side chain | Possible overalkylation or side reactions |

| Reductive amination | Aldehyde + dimethylaminoethylamine, reducing agent (LiAlH4) | Inert atmosphere, elevated temp | Alternative route | More complex, sensitive reagents |

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 1-(2-Dimethylamino-ethyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(2-Dimethylamino-ethyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to biologically active compounds.

Biology

In biochemical studies, this compound acts as a probe to investigate enzyme activities and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding complex biochemical processes.

Medicine

Research has explored its potential therapeutic properties, particularly as a precursor in developing drugs targeting neurological disorders. The compound's interactions with specific molecular targets may influence neurotransmission and metabolic regulation .

Industry

The compound is utilized in developing dyes , pigments, and specialty chemicals due to its unique chemical structure. Its applications extend to materials science, where it contributes to creating functional materials with specific properties.

Case Study 1: Antibacterial Applications

Research on polymeric quaternary ammonium compounds derived from 2-dimethylamino ethyl methacrylate indicates that modifications involving similar structures can yield materials with significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest potential applications for derivatives of 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde in antimicrobial formulations .

Case Study 2: Drug Development

A study focused on synthesizing chiral intermediates for HIV protease inhibitors highlights the relevance of indole derivatives in pharmaceutical chemistry. The synthesis processes involved demonstrate how compounds like 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde can serve as pivotal intermediates in developing therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in neurotransmission, signal transduction, and metabolic regulation.

Comparación Con Compuestos Similares

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Dimethylamino-ethyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

1-(2-Dimethylamino-ethyl)-1H-indole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Sumatriptan: A triptan derivative with a similar indole core structure, used as a medication for migraines.

Actividad Biológica

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde (often abbreviated as 1-DAEI) is a compound that belongs to the indole family, which is renowned for its diverse biological activities. The structural features of this compound, including the indole core, aldehyde functional group, and dimethylaminoethyl side chain, contribute to its potential therapeutic applications. This article explores the biological activity of 1-DAEI, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that compounds containing the indole structure often exhibit anticancer activity. For instance, studies have shown that derivatives of 1H-indole-3-carbaldehyde can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A recent study demonstrated that certain derivatives of 1-DAEI displayed significant cytotoxicity against human cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Activity

Indole derivatives, including 1-DAEI, have been evaluated for their antimicrobial properties. Experimental results indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a series of synthesized indole derivatives were tested for their antimicrobial efficacy, showing promising results against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has garnered attention in recent years. Compounds derived from 1H-indole-3-carbaldehyde have been studied for their ability to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. Some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as multitarget agents in neurodegenerative diseases .

The biological activity of 1-DAEI is attributed to its interaction with specific molecular targets:

- Serotonin Receptors : Indole compounds are known to modulate serotonin receptors, influencing neurotransmission and potentially affecting mood disorders.

- Enzyme Inhibition : The aldehyde group can participate in reactions that inhibit key enzymes involved in cancer progression and microbial metabolism.

Case Studies

- Anticancer Activity : A study examined the effects of various indole derivatives on human breast cancer cells. The results indicated that certain modifications to the indole structure enhanced cytotoxicity and induced cell cycle arrest at the G2/M phase .

- Antimicrobial Evaluation : In another study, a series of indole-based compounds were screened for antibacterial activity. The results showed that compounds with a dimethylaminoethyl side chain had increased efficacy against resistant bacterial strains .

Data Table: Summary of Biological Activities

Q & A

What are the established synthetic methodologies for preparing 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde?

Answer: The synthesis involves two critical steps:

- Vilsmeier–Haack formylation : Introduce the aldehyde group at the indole 3-position using POCl₃/DMF under controlled heating (80–110°C) (Procedure I-A, ).

- N-alkylation : React the formylated indole with 2-dimethylaminoethyl bromide via SN2 substitution. Sodium hydride (1.8 eq.) in DMF deprotonates the indole NH, enabling nucleophilic attack (Procedure I-B, ). Optimize stoichiometry (1.2 eq. alkylating agent) and monitor reaction progress via TLC. Purify via column chromatography or recrystallization .

How can crystallographic refinement address conformational flexibility in the 2-dimethylaminoethyl side chain?

Answer: For disordered side chains:

- Collect high-resolution data (≤0.8 Å) and apply SHELXL constraints/restraints ( ).

- Model multi-conformer populations with partial occupancy.

- Validate using Hirshfeld surface analysis () to identify stabilizing interactions (e.g., C–H···O).

- Cross-reference with DFT-optimized geometries (B3LYP/6-311G**) to confirm energetically stable conformers .

What spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

Answer:

- ¹H/¹³C NMR : Assign aldehyde protons (~9.8–10.2 ppm) and dimethylaminoethyl chain protons (δ 2.2–3.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlaps ().

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS, [M+H]⁺).

- IR : Identify aldehyde C=O stretch (~1680 cm⁻¹).

- XRD : Resolve tautomerism or polymorphism ( ) .

How can reaction yields be optimized for large-scale synthesis?

Answer:

- Solvent selection : Use polar aprotic solvents (DMF, dichloroethane) to enhance reactivity ().

- Temperature control : Maintain 0–25°C during alkylation to minimize side reactions.

- Purification : Employ continuous flow reactors () and gradient column chromatography (hexane/EtOAc) .

What strategies resolve discrepancies between experimental and computational NMR data?

Answer:

- Solvent modeling : Apply implicit solvent models (PCM) in DFT calculations (B3LYP/6-311++G**).

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers).

- Cross-validate with 2D NMR and X-ray data () .

How to design biological activity assays for this compound?

Answer:

- Antimicrobial assays : Follow protocols in (agar diffusion, MIC against S. aureus).

- Enzyme inhibition : Test acetylcholinesterase activity ( ) using Ellman’s method.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) .

How can multicomponent reactions (MCRs) leverage the aldehyde group for pharmaceutical scaffold synthesis?

Answer:

- Knoevenagel condensation : React with active methylene compounds (e.g., malononitrile).

- Biginelli reaction : Combine with urea/thiourea and β-keto esters ( ).

- Optimize conditions (e.g., ethanol reflux, 12 h) and characterize products via XRD .

What analytical methods ensure purity for bioactivity studies?

Answer:

- HPLC : Use C18 columns (MeCN/H₂O gradient) to quantify impurities ().

- Elemental analysis : Verify C/H/N ratios (deviation <0.4%).

- Melting point : Compare with literature values ( ) .

How are reactive sites predicted for further functionalization?

Answer:

- Electrophilic substitution : Indole C-5 is most reactive (Hammett σ⁺ values).

- Nucleophilic aldehyde : Participate in Schiff base formation ().

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

What techniques identify byproducts from competing alkylation pathways?

Answer:

- LC-MS/MS : Detect di-alkylated byproducts (e.g., N,N-dimethyl over-alkylation).

- ¹H NMR : Monitor diagnostic peaks (e.g., δ 4.5–5.0 ppm for benzyl-CH₂).

- TLC : Use iodine staining to track side products during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.